molecular formula C25H27N3O3S2 B2964988 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 683261-32-7

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2964988
CAS No.: 683261-32-7
M. Wt: 481.63
InChI Key: OORZUURYWDMKDC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a sulfamoyl group (N-cyclohexyl-N-methylsulfamoyl) at the para position of the benzamide ring and a 4,5-dihydronaphtho[1,2-d]thiazol-2-yl moiety as the amine substituent. Its molecular formula is C₃₀H₃₂N₄O₃S₂, with a molecular weight of approximately 568.73 g/mol.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S2/c1-28(19-8-3-2-4-9-19)33(30,31)20-14-11-18(12-15-20)24(29)27-25-26-23-21-10-6-5-7-17(21)13-16-22(23)32-25/h5-7,10-12,14-15,19H,2-4,8-9,13,16H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORZUURYWDMKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

  • Chemical Formula : C₁₈H₃₁N₃O₂S
  • Molecular Weight : 357.54 g/mol

The structural complexity includes a naphtho[1,2-d]thiazole moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of compounds related to naphtho[1,2-d]thiazoles. For instance, derivatives of naphtho[2,3-d]thiazole have shown significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Naphtho[1,2-d]thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus15.8 µM
Compound BMRSA31.6 µM
Compound CS. epidermidis31.9 µM

The introduction of specific functional groups into the naphtho[1,2-d]thiazole framework has been shown to enhance antibacterial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. Compounds similar to those derived from naphtho[1,2-d]thiazole have demonstrated broad-spectrum antitumor activity against several cancer cell lines.

Case Study: Antitumor Activity Profile

A study evaluated a series of thiazole derivatives for their cytotoxic effects on cancer cell lines including EKVX (non-small lung cancer), RPMI-8226 (leukemia), and OVCAR-4 (ovarian cancer). The results indicated that certain derivatives exhibited GI50 values (concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM, suggesting significant anticancer potential .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes or pathways involved in microbial growth and cancer cell proliferation. For instance, the sulfonamide group is known for its role in inhibiting bacterial folate synthesis, while the naphtho[1,2-d]thiazole moiety may interact with DNA or protein targets within cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its sulfamoyl and dihydronaphthothiazole moieties. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Molecular Formula Key Features
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide Cyclohexyl-methylsulfamoyl, dihydronaphthothiazole C₃₀H₃₂N₄O₃S₂ High lipophilicity due to cyclohexyl group; potential for kinase inhibition.
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide Morpholinosulfonyl C₂₃H₂₁N₃O₃S₂ Enhanced solubility due to morpholine; possible CNS activity .
4-(Diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide Diethylsulfamoyl C₁₄H₁₉N₃O₃S₂ Smaller molecular size; simpler synthesis; lower steric hindrance .
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)nonanamide Nonanoyl C₂₂H₂₆N₂OS Aliphatic chain increases hydrophobicity; limited hydrogen-bonding capacity .

Spectroscopic and Physicochemical Data

  • IR Spectroscopy : Sulfamoyl analogs (e.g., target compound) would exhibit C=S stretching at ~1240–1255 cm⁻¹ (similar to ) and N-H stretches at 3150–3414 cm⁻¹, confirming sulfonamide and amide groups .
  • ¹H NMR : Expected signals include aromatic protons (δ 7.0–8.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and methyl groups (δ ~2.8 ppm for N-methyl).
  • Solubility : The cyclohexyl group reduces aqueous solubility compared to morpholine-containing analogs (e.g., compound in ) .

Potential Pharmacological Profiles

  • Target Compound : The dihydronaphthothiazole core is structurally similar to kinase inhibitors (e.g., Src family kinases), while the sulfamoyl group may target carbonic anhydrases or proteases.
  • Morpholine Analogs () : Improved blood-brain barrier penetration due to morpholine’s polarity, suggesting CNS applications .
  • Diethylsulfamoyl Analog () : Simpler structure may favor metabolic stability but reduce target specificity .

Research Findings and Limitations

Key Insights

Sulfamoyl vs. Carbonyl: Sulfamoyl derivatives (e.g., target compound) exhibit stronger hydrogen-bonding capacity than benzoyl analogs (), enhancing target affinity .

Synthetic Challenges :

  • Multi-step synthesis (e.g., ’s triazoles) introduces purity challenges, necessitating rigorous chromatography or crystallization .

Data Gaps

  • No direct bioactivity data (e.g., IC₅₀ values) for the target compound are available in the evidence.
  • Limited solubility or stability studies for dihydronaphthothiazole derivatives.

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